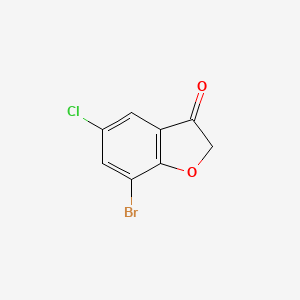![molecular formula C10H15N3O2 B1371132 Ácido 1-[2-(pirrolidin-1-il)etil]-1H-pirazolo-4-carboxílico CAS No. 1155065-00-1](/img/structure/B1371132.png)
Ácido 1-[2-(pirrolidin-1-il)etil]-1H-pirazolo-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a carboxylic acid group and a pyrrolidine ring
Aplicaciones Científicas De Investigación
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a way that leads to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
One study showed that hybrid compounds containing a pyrrolidine ring showed good anti-obesity potential as they effectively inhibited lipase at 10 −6 m concentration in the range of 58–80% .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its chemical environment .
Análisis Bioquímico
Biochemical Properties
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The pyrrolidine ring in the compound is known to enhance its binding affinity to various biomolecules. For instance, it has been observed to interact with digestive enzymes such as amylase, lipase, and trypsin, exhibiting varying effects on these enzymes . The compound can activate amylase and trypsin while inhibiting lipase, suggesting its potential as an anti-obesity agent . Additionally, the pyrazole moiety may contribute to the compound’s ability to modulate enzyme activity through its interactions with the active sites of these enzymes.
Cellular Effects
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell function by modulating the activity of key signaling molecules and transcription factors. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, the compound’s interaction with cell surface receptors and intracellular proteins can impact cell signaling pathways, potentially influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid involves its binding interactions with various biomolecules. The pyrrolidine ring allows the compound to fit into the binding pockets of enzymes and proteins, facilitating its interaction with these biomolecules . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and modulation of metabolic pathways . At higher doses, the compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell . For example, its interaction with lipase can affect lipid metabolism, while its effect on amylase and trypsin can influence carbohydrate and protein metabolism, respectively .
Transport and Distribution
The transport and distribution of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells can be influenced by its interactions with binding proteins and other cellular components, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. For instance, the compound’s presence in the cytoplasm or nucleus can affect its ability to modulate gene expression and cell signaling pathways.
Métodos De Preparación
The synthesis of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid typically involves the construction of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Análisis De Reacciones Químicas
1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar compounds to 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring often have comparable chemical properties and reactivity.
Carboxylic acid derivatives: These compounds can undergo similar reactions and have analogous applications in various fields
The uniqueness of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid lies in its combined structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.
Propiedades
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-7-11-13(8-9)6-5-12-3-1-2-4-12/h7-8H,1-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPLVAHKTNKIOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)

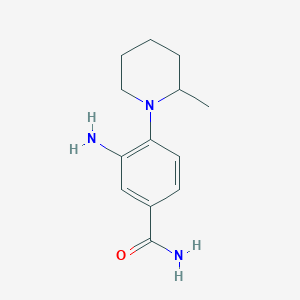
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)
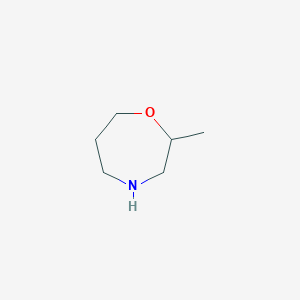
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
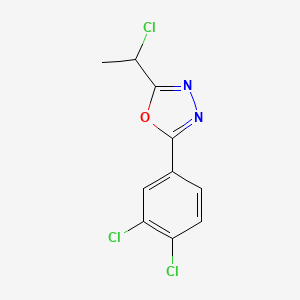
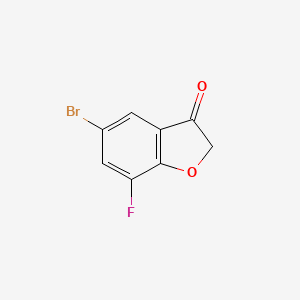
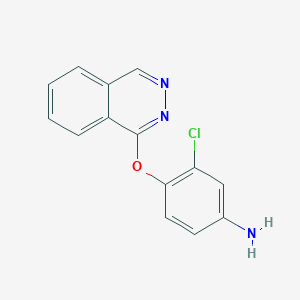
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
